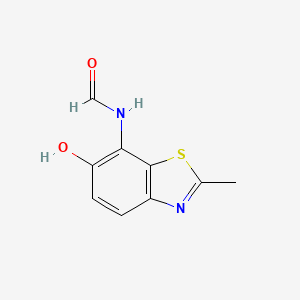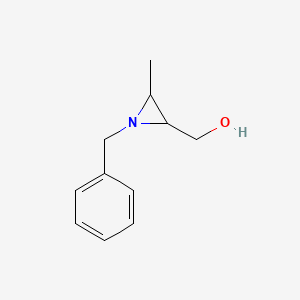
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide typically involves the formation of the benzothiazole ring followed by the introduction of the formamide group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions. Finally, the formamide group is introduced via formylation reactions using formic acid or formamide derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Multicomponent reactions and one-pot synthesis techniques are also commonly used to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxyl and formamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound without the hydroxyl, methyl, and formamide groups.
2-Aminobenzothiazole: Lacks the hydroxyl and formamide groups.
6-Hydroxybenzothiazole: Lacks the methyl and formamide groups.
Uniqueness
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is unique due to the presence of the hydroxyl, methyl, and formamide groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
91192-35-7 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-6-2-3-7(13)8(10-4-12)9(6)14-5/h2-4,13H,1H3,(H,10,12) |
Clé InChI |
PRCOHNDAZNKYIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
